molecular formula C9H8BrCl2NO3 B8428924 1-Bromo-3-(2,6-dichloro-4-nitrophenyloxy)propane

1-Bromo-3-(2,6-dichloro-4-nitrophenyloxy)propane

Cat. No. B8428924
M. Wt: 328.97 g/mol
InChI Key: UVISXMGSJLUAHV-UHFFFAOYSA-N
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Patent
US05008267

Procedure details

A mixture of 4.16 g of 2,6-dichloro-4-nitrophenol, 40.4 g of 1,3-dibromopropane, 2.76 g of potassium carbonate and 2.46 g of potassium t-butoxide was heated under reflux for 4 hours in 50 ml of methyl ethyl ketone. The reaction mixture was allowed to cool down and insoluble matters were filtered off. The filtrate was concentrated under reduced pressure. The residue was dissolved in chloroform. The thus-prepared chloroform solution was washed with water, and the chloroform was then distilled off. The residue was purified by chromatography on a silica gel column (eluent: chloroform/hexane=4/1, by volume) to obtain 6.24 g of 1-bromo-3-(2,6-dichloro-4-nitrophenyloxy)propane. This compound was employed in the next reaction without any further purification.
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([Cl:11])[C:3]=1[OH:12].[Br:13][CH2:14][CH2:15][CH2:16]Br.C(=O)([O-])[O-].[K+].[K+].CC(C)([O-])C.[K+]>C(C(C)=O)C>[Br:13][CH2:14][CH2:15][CH2:16][O:12][C:3]1[C:2]([Cl:1])=[CH:7][C:6]([N+:8]([O-:10])=[O:9])=[CH:5][C:4]=1[Cl:11] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
4.16 g
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)O
Name
Quantity
40.4 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
2.76 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.46 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool down
FILTRATION
Type
FILTRATION
Details
insoluble matters were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
WASH
Type
WASH
Details
The thus-prepared chloroform solution was washed with water
DISTILLATION
Type
DISTILLATION
Details
the chloroform was then distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column (eluent: chloroform/hexane=4/1, by volume)

Outcomes

Product
Name
Type
product
Smiles
BrCCCOC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.24 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.